1,1,1-Trifluoro-5-hydroxypentane-2-one
Overview
Description
1,1,1-Trifluoro-5-hydroxypentan-2-one is a fluorinated ketone with the molecular formula C5H7F3O2. This compound is of interest due to its unique chemical properties, which make it a valuable building block in synthetic chemistry, particularly in the creation of chiral molecules.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-5-hydroxypentan-2-one can be achieved through various methods. One common approach involves the hydrogenolysis of a precursor compound at a pressure of 245 MPa and a temperature range of 16 to 34°C, followed by distillation under reduced pressure to obtain the pure product . Another method involves the reaction of a precursor with acetic acid at temperatures between 350 to 390°C in the presence of a catalyst .
Chemical Reactions Analysis
1,1,1-Trifluoro-5-hydroxypentan-2-one undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,1,1-Trifluoro-5-hydroxypentan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly chiral compounds which are essential in pharmaceuticals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-5-hydroxypentan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The exact molecular targets and pathways involved vary depending on the specific application and context of use .
Comparison with Similar Compounds
1,1,1-Trifluoro-5-hydroxypentan-2-one can be compared with other fluorinated ketones such as 1,1,1-Trifluoro-2,4-pentanedione and 1,1,1-Trifluoro-3-hydroxy-2-butanone. These compounds share similar structural features but differ in their reactivity and applications. For example, 1,1,1-Trifluoro-2,4-pentanedione is commonly used as a reagent in the preparation of trifluoromethylquinoxaline derivatives, while 1,1,1-Trifluoro-3-hydroxy-2-butanone is used in the synthesis of fluorinated alcohols .
Properties
IUPAC Name |
1,1,1-trifluoro-5-hydroxypentan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O2/c6-5(7,8)4(10)2-1-3-9/h9H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUFQHMYHVJCNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001286956 | |
Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121749-66-4 | |
Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=121749-66-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,1-Trifluoro-5-hydroxy-2-pentanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001286956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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